2-[4-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)phenyl]propanoic acid
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Overview
Description
2-[4-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)phenyl]propanoic acid is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Hantzsch thiazole synthesis, which includes the cyclization of α-haloketones with thioamides under acidic or basic conditions . The reaction conditions often require temperatures ranging from 50°C to 150°C and may involve solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. Catalysts and optimized reaction conditions are employed to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the propanoic acid moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or phenyl rings .
Scientific Research Applications
2-[4-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)phenyl]propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research focuses on its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: It is used in the development of new materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 2-[4-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)phenyl]propanoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s ability to bind to DNA and proteins also contributes to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(4-Methylthiazol-2-yl)phenyl]propanoic acid
- 2-[4-(4-Ethylthiazol-2-yl)phenyl]propanoic acid
- 2-[4-(4-Methyl-5-ethylthiazol-2-yl)phenyl]propanoic acid
Uniqueness
2-[4-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)phenyl]propanoic acid is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity. The presence of both ethyl and methyl groups on the thiazole ring enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets, making it a valuable compound for drug development .
Properties
CAS No. |
138568-68-0 |
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Molecular Formula |
C15H17NO2S |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
2-[4-(4-ethyl-5-methyl-1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C15H17NO2S/c1-4-13-10(3)19-14(16-13)12-7-5-11(6-8-12)9(2)15(17)18/h5-9H,4H2,1-3H3,(H,17,18) |
InChI Key |
YZXPDWVRVXCNTA-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC(=N1)C2=CC=C(C=C2)C(C)C(=O)O)C |
Canonical SMILES |
CCC1=C(SC(=N1)C2=CC=C(C=C2)C(C)C(=O)O)C |
Origin of Product |
United States |
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